molecular formula C20H21N3O2S B2492566 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide CAS No. 899927-39-0

2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2492566
CAS No.: 899927-39-0
M. Wt: 367.47
InChI Key: DBLAYYCXCVINSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves several steps. One common method includes the reaction of 2,2-dimethyl-5-phenyl-2H-imidazole-4-thiol with 4-methoxyphenylacetyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Compared to other imidazole derivatives, 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both imidazole and acetamide functional groups. Similar compounds include:

These compounds share the imidazole core but differ in their specific substitutions and functional groups, leading to varied biological activities and applications.

Biological Activity

The compound 2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a synthetic derivative of imidazole and has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article aims to consolidate existing research findings, case studies, and biological activity data related to this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This compound features an imidazole ring, a methoxyphenyl group, and a sulfanyl linkage, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that compounds with imidazolinyl groups exhibit significant antitumor properties. For instance, compounds similar to the one have shown effective inhibition of cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Assay Type
A5492.12 ± 0.212D
HCC8275.13 ± 0.972D
NCI-H3580.85 ± 0.052D

These results suggest that the imidazole moiety plays a crucial role in enhancing the cytotoxic effects against lung cancer cells .

Antimicrobial Activity

The antimicrobial potential of related thiazole and imidazole derivatives has been documented, with several compounds demonstrating activity against various bacterial strains. The presence of electron-donating groups on the phenyl ring has been associated with increased antimicrobial efficacy:

Compound Activity Standard
Compound AComparable to NorfloxacinAntibacterial
Compound BSignificant growth inhibitionAmphotericin B

This indicates that structural modifications can lead to enhanced biological effects .

Case Studies

  • In Vivo Studies : In a study involving mice implanted with A549 cells, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Synergistic Effects : Another case study explored the combination of this compound with standard chemotherapeutics, revealing a synergistic effect that improved overall efficacy against resistant cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key observations include:

  • The imidazole ring is essential for antitumor activity.
  • Substitution patterns on the phenyl ring significantly influence both cytotoxicity and selectivity towards cancer cells.
  • The presence of methoxy groups enhances solubility and bioavailability, contributing to improved therapeutic outcomes .

Properties

IUPAC Name

2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-20(2)22-18(14-7-5-4-6-8-14)19(23-20)26-13-17(24)21-15-9-11-16(25-3)12-10-15/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLAYYCXCVINSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.